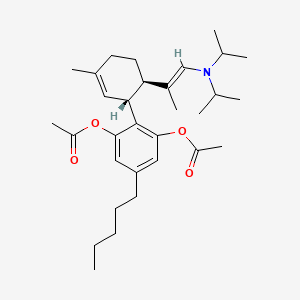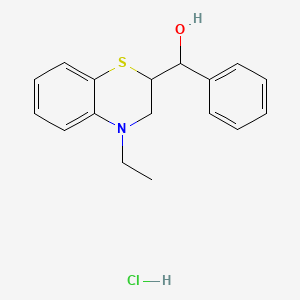
2H-1,4-Benzothiazine-2-methanol, 4-ethyl-3,4-dihydro-alpha-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride is a synthetic organic compound belonging to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system with an ethyl group and a phenyl group attached. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with an alpha-haloketone under basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the benzothiazine intermediate is treated with an ethylating agent such as ethyl bromide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzothiazine intermediate is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanol Derivative: The final step involves the reduction of the carbonyl group to form the methanol derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to the methanol group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Hydrolysis: Sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl derivative.
Reduction: Formation of the methanol derivative.
Substitution: Formation of substituted benzothiazine derivatives.
Hydrolysis: Formation of the free base.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the phenyl group, resulting in different chemical and biological properties.
3,4-Dihydro-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the ethyl and phenyl groups, leading to reduced biological activity.
4-Phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the ethyl group, affecting its chemical reactivity and biological effects.
Uniqueness
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride is unique due to the presence of both ethyl and phenyl groups, which contribute to its distinct chemical properties and enhanced biological activities. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
97713-46-7 |
|---|---|
Fórmula molecular |
C17H20ClNOS |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
(4-ethyl-2,3-dihydro-1,4-benzothiazin-2-yl)-phenylmethanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c1-2-18-12-16(17(19)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)18;/h3-11,16-17,19H,2,12H2,1H3;1H |
Clave InChI |
JTGSYKMOMHRAAL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(SC2=CC=CC=C21)C(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
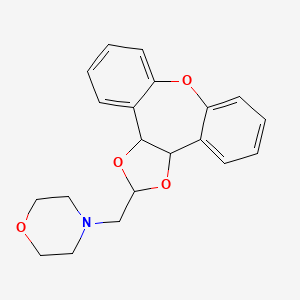




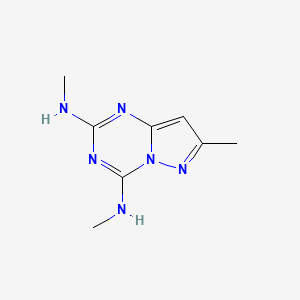
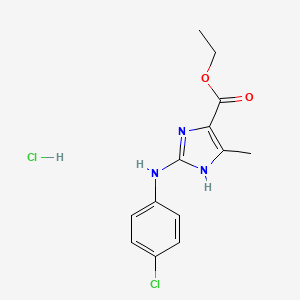
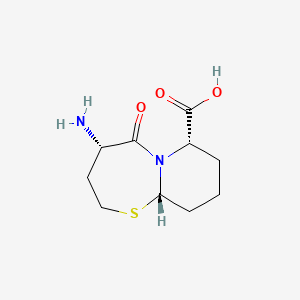
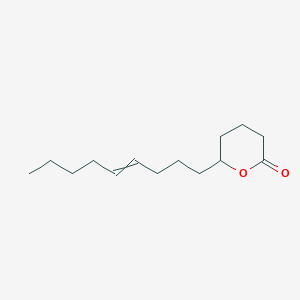
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
